molecular formula C8H11ClO B2837599 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde CAS No. 1346672-63-6

2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde

Cat. No.: B2837599
CAS No.: 1346672-63-6
M. Wt: 158.63
InChI Key: NEWIRJGYIPVUMB-UHFFFAOYSA-N
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Description

2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde: is an organic compound with the molecular formula C8H11ClO . It is characterized by a five-membered cyclopentene ring substituted with a chlorine atom and two methyl groups at the 4-position, and an aldehyde group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde typically involves the chlorination of 3,3-dimethylcyclopentanone followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology: In biological research, this compound can be used to study the effects of aldehyde-containing molecules on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules .

Medicine: Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability under different conditions make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde depends on its chemical reactivity and the nature of its interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

  • 2-Chloro-4,4-dimethylcyclopent-1-ene-1-carboxylic acid
  • 2-Chloro-4,4-dimethylcyclopent-1-enemethanol
  • 2-Amino-4,4-dimethylcyclopent-1-enecarbaldehyde
  • 2-Mercapto-4,4-dimethylcyclopent-1-enecarbaldehyde

Uniqueness: 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde is unique due to its combination of a cyclopentene ring, chlorine substitution, and an aldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds .

Properties

IUPAC Name

2-chloro-4,4-dimethylcyclopentene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c1-8(2)3-6(5-10)7(9)4-8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWIRJGYIPVUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C1)Cl)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of DMF (18.3 g, 250 mmol) in dichloromethane (300 mL) cooled at 0° C. was added POCl3 (40.5 g, 250 mmol) over a period of 10 minutes. See FIG. 15. The mixture was stirred at 20° C. for 1 h. To the above mixture was added 131a (28.0 g, 250 mmol) dropwise over a period of 20 minutes. The resulting mixture was heated at reflux for 20 h. The reaction mixture was cooled to room temperature and poured into a solution of sodium acetate (60 g) in ice-water (400 g). The mixture was extracted with dichloromethane (2×300 mL). The combined organic layer was washed with water (2×200 mL), dried over anhydrous Mg2SO4 and filtered. The filtrate was evaporated under reduced pressure to afford 131b as a colorless oil (33.0 g, crude). 1H NMR (500 MHz, DMSO-d6) δ 9.99 (s, 1H), 2.62 (d, J=2.0 Hz, 2H), 2.38 (d, J=2.0 Hz, 2H), 1.15 (s, 6H).
Name
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
40.5 g
Type
reactant
Reaction Step Two
Name
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
400 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 500-mL three-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser, addition funnel and nitrogen inlet was purged with nitrogen and charged with DMF (9.49 g, 0.100 mol) and methylene chloride (100 mL). The reaction mixture was cooled to 0° C. and phosphorus oxychloride (14.1 g, 0.920 mol) was added dropwise to the reaction over 30 min. Once this addition was complete, the reaction was warmed to room temperature and stirred for 1 h. After this time a solution of 106a (11.2 g, 0.100 mol) in methylene chloride (100 mL) was added dropwise over 1 h. The reaction was then stirred at reflux for 18 h. The reaction mixture was cooled to room temperature and poured into a mixture of crushed ice (400 mL) and sodium acetate (100 g, 1.22 mol). The resulting mixture was stirred for 45 min. After this time the aqueous layer was separated and extracted with methylene chloride (2×500 mL). The combined organic layers were then washed with water (2×200 mL), followed by brine (200 mL) and dried over sodium sulfate. The drying agent was then removed by filtration, and the filtrate was concentrated to afford crude product 2-chloro-4,4-dimethylcyclopent-1-enecarbaldehyde which was placed in a 500-mL three-neck round bottomed flask equipped with a mechanical stirrer, reflux condenser and nitrogen inlet. Methylene chloride (200 mL), ethyl 2-mercaptoacetate (11.0 g, 0.092 mol) and triethylamine (30 g, 0.207 mol) were then added. The reaction mixture was then stirred at reflux for 6 h. After this time the reaction was cooled to room temperature and concentrated to a thick orange residue. Ethanol (200 mL) and triethylamine (30.0 g, 0.207 mol) were added and the reaction was heated at reflux for 12 h. The reaction was then cooled to room temperature and concentrated under reduced pressure and the resulting residue was diluted with ether (600 mL). The resulting mixture was washed with 1 M hydrochloric acid (150 mL), brine (100 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford 106b in 34% yield (7.70 g) as a colorless liquid: 1H NMR (300 MHz, CDCl3) δ 7.48 (s, 1H), 4.33 (q, 2H, J=7.2 Hz), 2.72 (s, 2H), 2.56 (s, 2H), 1.38 (t, 3H, J=1.8 Hz), 1.17 (s, 6H); MS (ESI+) m/z 225.1
Name
Quantity
9.49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
11.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Four

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